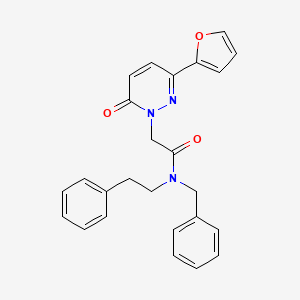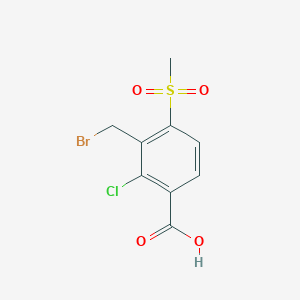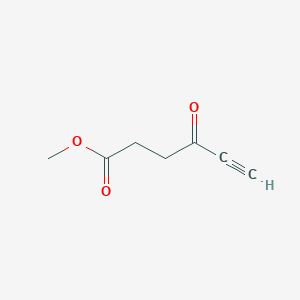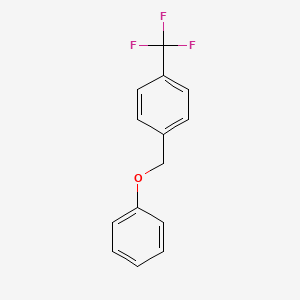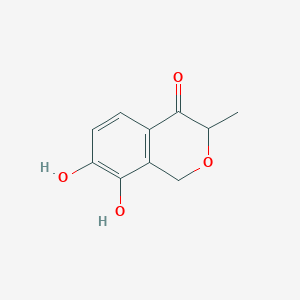
7,8-Dihydroxy-3-methylisochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-3-methylisochroman-4-one is a novel and structurally distinct natural polyphenolic molecule. It has been isolated from the peel of a banana (Musa sapientum L.) and exhibits potent antihypertensive and antioxidant activities . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methylisochroman-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the isochroman-4-one core structure. The hydroxyl groups at positions 7 and 8 are introduced through selective hydroxylation reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-3-methylisochroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the isochroman-4-one core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .
Scientific Research Applications
7,8-Dihydroxy-3-methylisochroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-methylisochroman-4-one involves its interaction with molecular targets such as acetylcholinesterase. It acts as a dual-binding inhibitor, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function . Additionally, its antioxidant properties help in reducing oxidative stress, which is a contributing factor in neurodegenerative diseases .
Comparison with Similar Compounds
7,8-Dihydroxyflavone: Another compound with neuroprotective properties, but with a different core structure.
3,4-Dihydroxyphenylacetic acid: Known for its antioxidant activity, but lacks the isochroman-4-one core.
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness: 7,8-Dihydroxy-3-methylisochroman-4-one is unique due to its dual-binding inhibition mechanism on acetylcholinesterase and its potent antioxidant activity. This combination of properties makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Properties
CAS No. |
945619-75-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7,8-dihydroxy-3-methyl-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3 |
InChI Key |
XMPDGGPOGJOFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


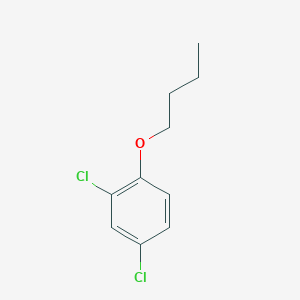
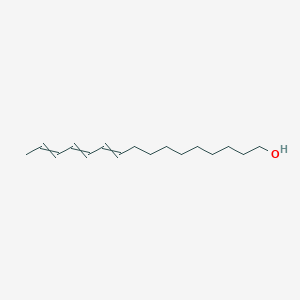
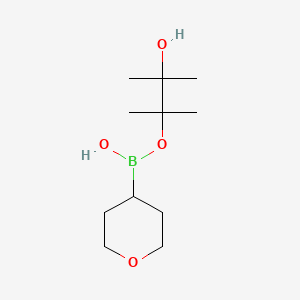

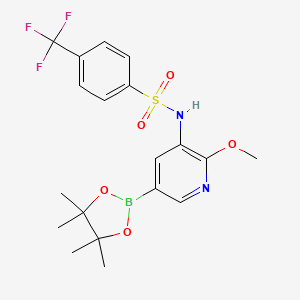


![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
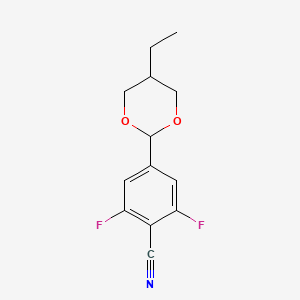
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
